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Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Lixumistat hydrochloride as a

single agent versus its use in combination therapy for the treatment of advanced cancers. The

information presented is supported by available experimental data from clinical trials to aid in

research and development decisions.

Mechanism of Action
Lixumistat hydrochloride is a novel, orally administered small molecule that functions as a

potent and selective inhibitor of mitochondrial Complex I (also known as NADH:ubiquinone

oxidoreductase), a key component of the oxidative phosphorylation (OXPHOS) pathway.[1][2]

By inhibiting Complex I, Lixumistat disrupts the electron transport chain, leading to a reduction

in ATP production and an increase in reactive oxygen species (ROS). This metabolic disruption

preferentially affects cancer cells that are highly dependent on OXPHOS for their energy needs

and survival, a characteristic often associated with resistance to conventional therapies.[3]
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Caption: Signaling pathway of Lixumistat hydrochloride.
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Efficacy Data: Single Agent vs. Combination
Therapy
The clinical efficacy of Lixumistat hydrochloride has been evaluated as both a monotherapy

and in combination with other anticancer agents. The following tables summarize the key

quantitative data from these studies.

Table 1: Efficacy of Lixumistat Hydrochloride as a Single
Agent

Indication
Clinical
Trial

Number
of
Patients
(evaluabl
e)

Dosage

Objective
Respons
e Rate
(ORR)

Disease
Control
Rate
(DCR)

Median
Progressi
on-Free
Survival
(PFS)

Advanced

Solid

Tumors

NCT03272

256
16

800 mg

once daily

(RP2D)

0% 32% 54 days

Data from a Phase 1 first-in-human study.[1]
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n
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n
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atic

Cancer
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nab-

paclitax

el

NCT05
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(COMB

AT-PC)

8 (at

RP2D)

400 mg

once

daily

(RP2D)

62.5%

(Partial

Respon

se)

100%
9.7

months

18

months

Metasta

tic

Colorec
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Cancer

Bevaciz

umab

NCT05

824559
20

Not

Specifie

d

0%

Not

Reporte

d

1.9

months

(16-

week

PFS

rate:

30.6%)

6.7

months

Data for advanced pancreatic cancer from a Phase 1b study.[2] Data for metastatic colorectal

cancer from a Phase 1b study.[1]

Experimental Protocols
Lixumistat Monotherapy for Advanced Solid Tumors
(NCT03272256)

Study Design: This was a Phase 1, first-in-human, open-label, dose-escalation study to

evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of

Lixumistat as a single agent.[1]

Patient Population: Adult patients with advanced solid tumors that were refractory to

standard therapies, with an ECOG performance status of 2 or less.[1]
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Methodology: The study followed a standard 3+3 dose-escalation design. The recommended

Phase 2 dose (RP2D) was determined to be 800 mg once daily. Efficacy was assessed by

objective response rate (ORR) and disease control rate (DCR) according to RECIST 1.1

criteria.[1]

Lixumistat in Combination with Gemcitabine and nab-
paclitaxel for Advanced Pancreatic Cancer
(NCT05497778 - COMBAT-PC)

Study Design: A Phase 1b, single-arm, open-label, dose-escalation and expansion study.[2]

Patient Population: Treatment-naïve patients with metastatic pancreatic ductal

adenocarcinoma (PDAC) with measurable disease per RECIST 1.1 criteria and an ECOG

performance status of 0 or 1.[1]

Methodology:

Dose Escalation Phase: Patients received standard doses of gemcitabine and nab-

paclitaxel. Lixumistat was administered orally, with dose escalation to determine the

RP2D.

Dose Expansion Phase: Additional patients were enrolled at the RP2D to further evaluate

safety and efficacy.

Assessments: The primary endpoint was safety and tolerability. Secondary endpoints

included ORR, DCR, PFS, and OS, evaluated using RECIST 1.1 criteria.[2]
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Caption: Experimental workflow for the NCT05497778 (COMBAT-PC) trial.
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Lixumistat in Combination with Bevacizumab for
Metastatic Colorectal Cancer (NCT05824559)

Study Design: A Phase 1b study evaluating Lixumistat in combination with bevacizumab.[1]

Patient Population: Adult patients with metastatic colorectal cancer who had progressed on

standard therapies.[1]

Methodology: The primary efficacy endpoint was the 16-week PFS rate. Other endpoints

included ORR (per RECIST 1.1), PFS, and OS.[1]

Summary and Conclusion
The available data indicates that Lixumistat hydrochloride as a single agent demonstrates

modest anti-tumor activity, with stable disease being the most common outcome in a heavily

pre-treated patient population.[1] However, when used in combination with standard-of-care

chemotherapy, particularly in treatment-naïve advanced pancreatic cancer, Lixumistat shows a

markedly improved efficacy profile, with a high disease control rate and promising objective

responses.[2] The combination of Lixumistat with gemcitabine and nab-paclitaxel in the

COMBAT-PC trial resulted in a 100% disease control rate and a 62.5% partial response rate in

evaluable patients at the recommended Phase 2 dose.[2] In contrast, the combination with

bevacizumab in metastatic colorectal cancer did not yield any objective responses.[1]

These findings suggest that the therapeutic potential of Lixumistat hydrochloride is

significantly enhanced when used in combination with cytotoxic chemotherapy in specific

cancer types that are reliant on oxidative phosphorylation. The mechanism of action, which

involves sensitizing cancer cells to the effects of chemotherapy by disrupting their metabolic

machinery, provides a strong rationale for this synergistic effect. Further clinical investigation in

larger, randomized trials is warranted to confirm these promising results and to identify the

patient populations most likely to benefit from this combination approach.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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